

MK-4074 and its Impact on Fatty Acid Oxidation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes in the regulation of fatty acid metabolism. By inhibiting ACC, **MK-4074** effectively reduces the levels of malonyl-CoA, a critical regulator of both fatty acid synthesis and oxidation. This guide provides an in-depth technical overview of the mechanism of action of **MK-4074**, with a specific focus on its effects on fatty acid oxidation (FAO) pathways. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Hepatic steatosis, characterized by the accumulation of triglycerides in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD). A key contributor to this condition is an imbalance between fatty acid synthesis, uptake, and disposal through oxidation. Acetyl-CoA carboxylase (ACC) exists in two isoforms: ACC1, primarily located in the cytoplasm and involved in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1] **MK-4074** has been developed as a liver-targeted inhibitor of both ACC1 and ACC2 to address this metabolic imbalance.[2][3]



Mechanism of Action of MK-4074

MK-4074 exerts its effects by potently inhibiting both ACC1 and ACC2 with an IC50 of approximately 3 nM.[4] This inhibition leads to a significant reduction in the intracellular concentration of malonyl-CoA. The decrease in malonyl-CoA has a dual impact on fatty acid metabolism:

- Inhibition of De Novo Lipogenesis (DNL): Malonyl-CoA is a fundamental building block for the synthesis of new fatty acids. By reducing its availability, MK-4074 directly suppresses the DNL pathway.
- Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, **MK-4074** relieves this inhibition, thereby promoting the uptake and oxidation of fatty acids in the mitochondria. This leads to an increase in the production of ketone bodies, such as β-hydroxybutyrate and acetoacetate, which serve as surrogate markers for hepatic FAO.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on **MK-4074**.

Parameter	Value	System	Reference
IC50 (ACC1)	~3 nM	Human	[4]
IC50 (ACC2)	~3 nM	Human	[4]

Table 1: In Vitro Potency of MK-4074



Parameter	Treatment	Effect	Model	Reference
De Novo Lipogenesis (DNL)	0.3-3 mg/kg (single dose)	Dose-dependent decrease (ID50 = 0.9 mg/kg)	KKAy mice	[4]
Hepatic DNL	30 mg/kg (single dose)	83% reduction at 4h, 70% at 8h, 51% at 12h	KKAy mice	[4]
Plasma Total Ketones	30 and 100 mg/kg (single dose)	1.5 to 3-fold increase for up to 8h	KKAy mice	[4]

Table 2: Preclinical In Vivo Efficacy of MK-4074 in Mice

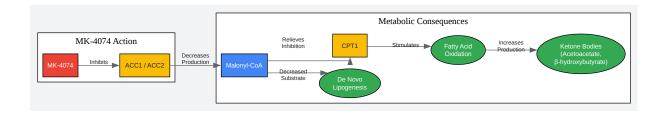
Parameter	Treatment	Duration	Effect	Population	Reference
Fractional DNL	140 mg (single dose) or 70 mg b.i.d. (7 days)	7 days	~96% and ~91% inhibition, respectively	Healthy subjects	[2]
Liver Triglycerides	200 mg b.i.d.	1 month	36% reduction	Subjects with hepatic steatosis	[2][3]
Plasma Triglycerides	200 mg b.i.d.	1 month	200% increase	Subjects with hepatic steatosis	[2][3]
Plasma Ketones (Acetoacetate and β- hydroxybutyr ate)	200 mg (single dose)	8 hours	~2.5-fold increase (fasted state)	Healthy subjects	

Table 3: Clinical Efficacy of MK-4074 in Humans



Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by MK-4074.



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Caption: Mechanism of action of MK-4074 on fatty acid metabolism.



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Caption: Pathway leading to increased plasma triglycerides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **MK-4074**'s effects.

Fatty Acid Oxidation (FAO) Assay in Primary Hepatocytes



This protocol is adapted from methods using radiolabeled palmitate to measure FAO rates.[5] [6][7]

Materials:

- Primary hepatocytes
- [1-14C]palmitic acid or [9,10-3H]palmitic acid
- Fatty acid-free Bovine Serum Albumin (BSA)
- Sodium Palmitate
- Seahorse XF medium (or similar)
- Perchloric acid (PCA)
- Scintillation fluid and counter

Procedure:

- Cell Plating: Seed primary hepatocytes in collagen-coated 24-well plates at a density of 9 x
 104 cells/well and allow them to attach.[5]
- Preparation of Radiolabeled Palmitate-BSA Conjugate:
 - Prepare a stock solution of sodium palmitate.
 - Dry an appropriate amount of radiolabeled palmitic acid under nitrogen gas.
 - Resuspend the dried radiolabel in a small volume of NaOH and heat.
 - Add the radiolabeled palmitate to a pre-warmed solution of fatty acid-free BSA and incubate to allow for conjugation.[5][8]
- Cell Treatment:
 - Pre-incubate hepatocytes with MK-4074 or vehicle control for 1 hour.[4]



- Add the radiolabeled palmitate-BSA conjugate to the cells and incubate for 1-3 hours at 37°C.[4]
- · Measurement of FAO Products:
 - 14CO2 Trapping (for [1-14C]palmitate):
 - Stop the reaction by adding perchloric acid.
 - Trap the released 14CO2 on a filter paper soaked in a strong base (e.g., NaOH) placed above the well.
 - Transfer the filter paper to a scintillation vial with scintillation fluid and measure radioactivity.[5]
 - Acid-Soluble Metabolites (ASM) (for [1-14C]palmitate or 3H-palmitate):
 - After stopping the reaction with perchloric acid, centrifuge the plate to pellet precipitated proteins and lipids.
 - Transfer a portion of the supernatant (containing ASMs like acetyl-CoA and Krebs cycle intermediates) to a scintillation vial and measure radioactivity.[6][8]
- Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate in each well.

De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes

This protocol is adapted from methods using radiolabeled acetate to measure DNL rates.[5][9]

Materials:

- Primary hepatocytes
- [14C]acetate or [3H]acetate
- Cell culture medium



- Phosphate-buffered saline (PBS)
- 0.1 N HCl
- Chloroform:methanol (2:1, v/v)
- Scintillation fluid and counter

Procedure:

- Cell Plating and Serum Starvation: Plate hepatocytes as described for the FAO assay. Prior to the assay, serum-starve the cells overnight to reduce baseline lipogenesis.[5]
- Cell Treatment:
 - Pre-incubate cells with MK-4074 or vehicle control for 1 hour.[4]
 - Add medium containing radiolabeled acetate and incubate for 2-4 hours at 37°C.[4][5]
- Lipid Extraction:
 - Wash the cells with PBS.
 - Lyse the cells with 0.1 N HCl.
 - Transfer the lysate to a new tube and add chloroform:methanol (2:1) to extract the lipids.
 - Vortex and centrifuge to separate the phases.[5]
- Measurement of Incorporated Radiolabel:
 - Carefully collect the lower organic phase containing the lipids.
 - Evaporate the solvent and resuspend the lipid residue in scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate.



Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This assay measures the enzymatic activity of CPT1 in isolated mitochondria or tissue homogenates.[10][11]

Materials:

- Isolated mitochondria or tissue homogenate
- [14C]L-carnitine
- Palmitoyl-CoA
- Assay buffer (containing Tris-HCl, EDTA, and other necessary components)
- Malonyl-CoA (for inhibition studies)
- Butanol
- Scintillation fluid and counter

Procedure:

- Sample Preparation: Isolate mitochondria from liver tissue or prepare a tissue homogenate.
- Reaction Mixture: Prepare a reaction mixture containing assay buffer, palmitoyl-CoA, and the sample.
- Initiation of Reaction: Start the reaction by adding [14C]L-carnitine.
- Incubation: Incubate the reaction mixture at 37°C for a defined period.
- Termination and Extraction: Stop the reaction by adding perchloric acid. Extract the radiolabeled palmitoylcarnitine product with butanol.
- Measurement: Transfer the butanol phase to a scintillation vial and measure radioactivity.
- Data Analysis: Calculate CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein. To determine malonyl-CoA sensitivity, perform the assay in the presence of

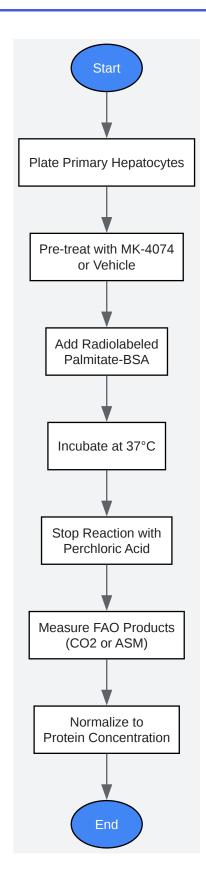


varying concentrations of malonyl-CoA.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

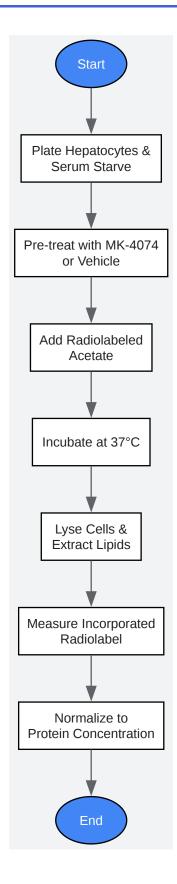




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Caption: Workflow for the Fatty Acid Oxidation (FAO) Assay.





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